molecular formula C21H23N3O7 B1202428 4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid CAS No. 80049-85-0

4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

Cat. No. B1202428
CAS RN: 80049-85-0
M. Wt: 429.4 g/mol
InChI Key: VOSFIHBJXBHUAL-HNNXBMFYSA-N
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Description

The compound belongs to a class of chemicals that are of significant interest in the field of organic chemistry and molecular science due to their complex structure and potential for diverse chemical reactivity and properties. Research in this area explores the synthesis, characterization, and analysis of similar compounds to understand their physical, chemical, and molecular properties.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including condensation, cycloaddition, and functional group transformations. For example, compounds similar to the one described have been synthesized through reactions like the de Mayo reaction, which combines intermolecular [2+2]-photocycloaddition and subsequent fragmentation reactions (Petz et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic methods like FT-IR, NMR, and X-ray diffraction studies. These methods provide detailed information on the molecular geometry, bond lengths, and angles, crucial for understanding the compound's reactivity and properties (Rahul Raju et al., 2015).

Scientific Research Applications

1. Spectroscopic and Structural Investigations

4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid has been synthesized and analyzed using various spectroscopic methods like FT-IR, NMR, and X-ray diffraction. These techniques are crucial for confirming the molecular structure and understanding the vibrational wavenumbers, molecular interactions, and stability arising from hyper-conjugative interactions and charge delocalization within the molecule (Raju et al., 2015).

2. Synthesis of 4-Oxobutenoic Acids

Research on the microwave-assisted synthesis of 4-oxo-2-butenoic acids shows their role as biologically active species and intermediates for further derivatization. This work provides methods for synthesis across a broad range of substrates, enhancing our understanding of the chemical properties and potential applications of compounds like 4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid (Uguen et al., 2021).

3. Nonlinear Optical Materials and Biological Activities

4 – [(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid and its derivatives have been studied for their nonlinear optical materials properties. Theoretical calculations and molecular docking studies suggest that these compounds have potential biological activities, especially in inhibiting Placenta growth factor, which is significant for understanding their pharmacological importance (Vanasundari et al., 2018).

4. Synthesis of Cyclic γ-Aminobutyric Acid Analogues

The synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, which are additionally substituted at the 4-position, highlights the chemical versatility and potential for creating novel compounds with specific biological activities (Petz et al., 2019).

5. Fluorescent Probes for β-Amyloid

A novel fluorescent probe for β-amyloids was synthesized involving 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid. This highlights the compound's potential in biomedical research, particularly in the study of Alzheimer's disease (Fa et al., 2015).

Safety And Hazards

This compound is not intended for human or veterinary use and is typically used for research purposes. Specific safety and hazard information is not available in the search results.

Future Directions

The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to create compounds for the treatment of human diseases . Future research could explore the design of new pyrrolidine compounds with different biological profiles .

properties

CAS RN

80049-85-0

Product Name

4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

Molecular Formula

C21H23N3O7

Molecular Weight

429.4 g/mol

IUPAC Name

4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C21H23N3O7/c1-12-9-20(29)31-16-10-13(4-5-14(12)16)23-8-2-3-15(23)21(30)24(18(26)11-22)17(25)6-7-19(27)28/h4-5,9-10,15H,2-3,6-8,11,22H2,1H3,(H,27,28)/t15-/m0/s1

InChI Key

VOSFIHBJXBHUAL-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N3CCC[C@H]3C(=O)N(C(=O)CCC(=O)O)C(=O)CN

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)N(C(=O)CCC(=O)O)C(=O)CN

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)N(C(=O)CCC(=O)O)C(=O)CN

synonyms

7-(succinyl-Gly-Pro)-4-methylcoumarinamide
7-SGPMC
7-succinylglycyl-prolyl-4-methylcoumaryl-7-amide

Origin of Product

United States

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